2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid
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Overview
Description
2’,3’-Dichloro-4-fluoro-biphenyl-2-carboxylic acid is an organic compound that belongs to the biphenyl carboxylic acid family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dichloro-4-fluoro-biphenyl-2-carboxylic acid typically involves the following steps:
Halogenation: The biphenyl structure is first halogenated using chlorine and fluorine under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.
Carboxylation: The halogenated biphenyl is then subjected to carboxylation to introduce the carboxylic acid group. This can be achieved using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods: In industrial settings, the production of 2’,3’-Dichloro-4-fluoro-biphenyl-2-carboxylic acid may involve large-scale halogenation and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dichloro-4-fluoro-biphenyl-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of biphenyl carboxylic acid derivatives.
Reduction: Formation of biphenyl derivatives with hydroxyl or alkyl groups.
Substitution: Formation of biphenyl derivatives with various functional groups replacing chlorine or fluorine.
Scientific Research Applications
2’,3’-Dichloro-4-fluoro-biphenyl-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: In studies involving the interaction of halogenated biphenyl compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-4-fluoro-biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the carboxylic acid group allows it to participate in various biochemical reactions. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use.
Comparison with Similar Compounds
2’,3’-Dichloro-biphenyl-2-carboxylic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-Fluoro-biphenyl-2-carboxylic acid: Lacks the chlorine atoms, which may affect its chemical properties and applications.
2’,3’-Dichloro-4-methyl-biphenyl-2-carboxylic acid: Contains a methyl group instead of a fluorine atom, leading to different chemical behavior.
Uniqueness: 2’,3’-Dichloro-4-fluoro-biphenyl-2-carboxylic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the biphenyl structure, combined with the carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-9(12(11)15)8-5-4-7(16)6-10(8)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUWYRNPQIDIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681118 |
Source
|
Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184060-56-7 |
Source
|
Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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